molecular formula C20H18Br2N2O3 B11650720 5-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid

5-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid

Cat. No.: B11650720
M. Wt: 494.2 g/mol
InChI Key: RFWWAGZRHAUCRO-UHFFFAOYSA-N
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Description

5-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid is a synthetic compound belonging to the pyrazoline family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid typically involves the reaction of 4-bromobenzaldehyde with acetophenone in the presence of a base to form chalcone. This chalcone is then reacted with hydrazine hydrate to form the pyrazoline ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazolines, pyrazoles, and reduced alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

The compound has shown potential in biological and medicinal research due to its ability to interact with various biological targets. It has been studied for its antimicrobial, anti-inflammatory, and anticancer properties. The presence of the pyrazoline ring is particularly significant as it is known to enhance the biological activity of the compound .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. For example, it can be incorporated into polymers to enhance their thermal stability and mechanical strength .

Mechanism of Action

The mechanism of action of 5-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid involves its interaction with various molecular targets. The pyrazoline ring can interact with enzymes and receptors, modulating their activity. The bromine atoms on the phenyl rings can also participate in halogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid apart from similar compounds is the presence of the oxopentanoic acid moiety.

Properties

Molecular Formula

C20H18Br2N2O3

Molecular Weight

494.2 g/mol

IUPAC Name

5-[3,5-bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid

InChI

InChI=1S/C20H18Br2N2O3/c21-15-8-4-13(5-9-15)17-12-18(14-6-10-16(22)11-7-14)24(23-17)19(25)2-1-3-20(26)27/h4-11,18H,1-3,12H2,(H,26,27)

InChI Key

RFWWAGZRHAUCRO-UHFFFAOYSA-N

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)CCCC(=O)O)C3=CC=C(C=C3)Br

Origin of Product

United States

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